molecular formula C15H11ClO B1662104 4'-Chlorochalcone CAS No. 956-02-5

4'-Chlorochalcone

Cat. No. B1662104
Key on ui cas rn: 956-02-5
M. Wt: 242.7 g/mol
InChI Key: HIINIOLNGCQCSM-WDZFZDKYSA-N
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Patent
US08912186B2

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCO.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:14]>>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH:12]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CCO
Name
Quantity
2.91 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a yellow precipitate
CUSTOM
Type
CUSTOM
Details
The solid was separated by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude was purified by recrystallisation from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08912186B2

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCO.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:14]>>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH:12]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CCO
Name
Quantity
2.91 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a yellow precipitate
CUSTOM
Type
CUSTOM
Details
The solid was separated by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude was purified by recrystallisation from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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